Cas no 122489-60-5 (Phenol,2,4,6-tris(trifluoromethyl)-)
122489-60-5 structure
Product Name:Phenol,2,4,6-tris(trifluoromethyl)-
CAS No:122489-60-5
MF:C9H3F9O
MW:298.105154275894
CID:104492
PubChem ID:14742375
Update Time:2025-04-18
Phenol,2,4,6-tris(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2,4,6-tris(trifluoromethyl)-
- 2,4,6-TRIS(TRIFLUOROMETHYL)PHENOL
- 2,4,6-tris(trifluormethyl)phenol
- ACMC-1BXI0
- AG-D-48835
- AGN-PC-002E1H
- CTK4B3130
- FT-0609931
- 2,4,6-tris-(Trifluoromethyl)phenol
- DTXSID00563504
- VFRSJKZNKXMYNC-UHFFFAOYSA-N
- 122489-60-5
- SCHEMBL391593
-
- Inchi: 1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H
- InChI Key: VFRSJKZNKXMYNC-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1O)(F)F
Computed Properties
- Exact Mass: 298.00399
- Monoisotopic Mass: 298.00401817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.582
- Boiling Point: 130.4°C at 760 mmHg
- Flash Point: 32.7°C
- Refractive Index: 1.374
- PSA: 20.23
Phenol,2,4,6-tris(trifluoromethyl)- Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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